Cas no 1807306-02-0 (Methyl 3-cyano-2-fluoro-5-methylbenzoate)

Methyl 3-cyano-2-fluoro-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyano-2-fluoro-5-methylbenzoate
-
- Inchi: 1S/C10H8FNO2/c1-6-3-7(5-12)9(11)8(4-6)10(13)14-2/h3-4H,1-2H3
- InChI Key: YTRRIAIPOQTXFK-UHFFFAOYSA-N
- SMILES: FC1C(C#N)=CC(C)=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 271
- XLogP3: 2
- Topological Polar Surface Area: 50.1
Methyl 3-cyano-2-fluoro-5-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015011790-1g |
Methyl 3-cyano-2-fluoro-5-methylbenzoate |
1807306-02-0 | 97% | 1g |
$1460.20 | 2023-09-02 | |
Alichem | A015011790-500mg |
Methyl 3-cyano-2-fluoro-5-methylbenzoate |
1807306-02-0 | 97% | 500mg |
$839.45 | 2023-09-02 | |
Alichem | A015011790-250mg |
Methyl 3-cyano-2-fluoro-5-methylbenzoate |
1807306-02-0 | 97% | 250mg |
$475.20 | 2023-09-02 |
Methyl 3-cyano-2-fluoro-5-methylbenzoate Related Literature
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
Additional information on Methyl 3-cyano-2-fluoro-5-methylbenzoate
Methyl 3-cyano-2-fluoro-5-methylbenzoate (CAS No. 1807306-02-0): A Key Intermediate in Modern Pharmaceutical Research
Methyl 3-cyano-2-fluoro-5-methylbenzoate (CAS No. 1807306-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its cyano and fluoro substituents, plays a crucial role as an intermediate in the synthesis of various bioactive molecules.
The structural composition of Methyl 3-cyano-2-fluoro-5-methylbenzoate includes a benzoate backbone with functional groups that enhance its reactivity and compatibility with diverse chemical transformations. The presence of the cyano group (-CN) at the third position and the fluoro group (-F) at the second position introduces unique electronic and steric properties, making it an attractive building block for medicinal chemists. These features allow for selective modifications, enabling the construction of complex molecular architectures essential for developing novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated benzoates due to their enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates. The fluoro group, in particular, is known for its ability to modulate lipophilicity and binding affinity, which are critical factors in determining a drug's efficacy and bioavailability. Methyl 3-cyano-2-fluoro-5-methylbenzoate leverages these properties, making it a valuable precursor in the synthesis of potential pharmaceuticals targeting various diseases.
One of the most compelling applications of Methyl 3-cyano-2-fluoro-5-methylbenzoate is in the development of anticancer agents. Researchers have utilized this compound as a scaffold to design molecules that interfere with key oncogenic pathways. For instance, studies have demonstrated its utility in generating inhibitors that target tyrosine kinases, which are overexpressed in many cancer cell lines. The cyano group facilitates further functionalization, allowing chemists to introduce additional pharmacophores that enhance binding interactions with biological targets.
The role of Methyl 3-cyano-2-fluoro-5-methylbenzoate extends beyond oncology; it has also been explored in the treatment of inflammatory and infectious diseases. Its structural motifs are compatible with the design of nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral compounds. The fluoro group's electronic influence helps to fine-tune the pharmacological properties of these derivatives, leading to improved therapeutic outcomes. Recent studies have highlighted its incorporation into novel scaffolds that exhibit potent activity against enzymes involved in inflammation and viral replication.
The synthesis of Methyl 3-cyano-2-fluoro-5-methylbenzoate typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve high yields and purity. These synthetic strategies underscore the compound's importance as a versatile intermediate in modern pharmaceutical research.
The chemical reactivity of Methyl 3-cyano-2-fluoro-5-methylbenzoate allows for diverse functionalization patterns, enabling chemists to tailor molecular structures for specific biological activities. For example, the cyano group can be reduced to an amine or converted into a carboxylic acid derivative, while the fluoro group can participate in halogen-metal exchange reactions. Such modifications open up numerous possibilities for designing next-generation drugs with optimized pharmacological profiles.
The growing body of research highlighting the utility of Methyl 3-cyano-2-fluoro-5-methylbenzoate underscores its significance as a key intermediate in pharmaceutical chemistry. As drug discovery efforts continue to evolve, compounds like this one will remain indispensable tools for medicinal chemists seeking to develop innovative therapies for unmet medical needs. The combination of its structural features and synthetic flexibility positions it as a cornerstone in the quest for novel bioactive molecules.
1807306-02-0 (Methyl 3-cyano-2-fluoro-5-methylbenzoate) Related Products
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)



